molecular formula C24H29NO B14214481 2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 823814-05-7

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14214481
CAS No.: 823814-05-7
M. Wt: 347.5 g/mol
InChI Key: YZKJAHAYJVBWQR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a methoxyphenyl group and an oct-1-yn-1-yl group in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Oct-1-yn-1-yl Group: The final step involves the addition of the oct-1-yn-1-yl group through a Sonogashira coupling reaction, where the isoquinoline derivative reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methylphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Chlorophenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity. The combination of the methoxyphenyl and oct-1-yn-1-yl groups provides a distinct chemical profile that can lead to unique interactions with biological targets.

Properties

CAS No.

823814-05-7

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-oct-1-ynyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H29NO/c1-3-4-5-6-7-8-13-24-23-12-10-9-11-20(23)18-19-25(24)21-14-16-22(26-2)17-15-21/h9-12,14-17,24H,3-7,18-19H2,1-2H3

InChI Key

YZKJAHAYJVBWQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1C2=CC=CC=C2CCN1C3=CC=C(C=C3)OC

Origin of Product

United States

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